N,N-diethyl-3-phenylpropanamide
Overview
Description
N,N-diethyl-3-phenylpropanamide: is an organic compound belonging to the amide class It is characterized by the presence of a phenyl group attached to a propanamide backbone, with two ethyl groups attached to the nitrogen atom
Scientific Research Applications
Chemistry: N,N-diethyl-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules.
Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of drugs with analgesic or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It can be employed as a precursor for the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
Target of Action
N,N-diethyl-3-phenylpropanamide, also known as DEET, is primarily used as an insect repellent .
Mode of Action
It is believed that DEET works by interfering with the mechanisms that insects use to detect hosts .
Biochemical Pathways
Research on derivatives of this compound has led to the development of chemoselective methods for synthesizing hexahydro-4-pyrimidinones and oxazolidines. These studies offer insights into the reactivity of compounds containing multiple nucleophilic centers.
Pharmacokinetics
It is known that deet is applied topically and is absorbed through the skin
Result of Action
The primary result of DEET’s action is the repelling of biting pests such as mosquitoes and ticks . This makes DEET an effective tool in preventing the transmission of diseases carried by these pests, such as West Nile Virus, the Zika virus, malaria, Lyme disease, and Rocky Mountain spotted fever .
Action Environment
The efficacy and stability of DEET can be influenced by environmental factors. For example, the duration of DEET’s effectiveness can be reduced in high temperatures or when a person is sweating heavily. Furthermore, DEET can be washed off by rain or when swimming. Therefore, in such conditions, reapplication of DEET may be necessary to ensure continued protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-phenylpropanamide typically involves the reaction of 3-phenylpropanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diethylamine to form the desired amide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide to an amine or alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.
Reduction: Formation of N,N-diethyl-3-phenylpropanamine or 3-phenylpropanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Comparison with Similar Compounds
N,N-dimethyl-3-phenylpropanamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-diisopropyl-3-phenylpropanamide: Similar structure but with isopropyl groups instead of ethyl groups.
N,N-dibutyl-3-phenylpropanamide: Similar structure but with butyl groups instead of ethyl groups.
Uniqueness: N,N-diethyl-3-phenylpropanamide is unique due to its specific ethyl substitution, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The ethyl groups may provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N,N-diethyl-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZMMTPBSLASLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940357 | |
Record name | N,N-Diethyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-19-3 | |
Record name | NSC211876 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211876 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60940357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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